Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(piperidin-4-ylmethylsulfonyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-14-9(11)7-15(12,13)6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASWNDXCZOYJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride generally follows these key stages:
- Construction of the piperidine ring or modification of a piperidine derivative.
- Introduction of the sulfonyl group at the 4-position of the piperidine ring.
- Esterification to form the methyl acetate moiety.
- Conversion to the hydrochloride salt for improved stability and handling.
These steps are typically performed starting from commercially available piperidine or piperidone derivatives, using oxidation, substitution, and esterification reactions under controlled conditions.
Preparation of Piperidine-Based Intermediates
Research shows that piperidine derivatives can be efficiently synthesized or modified via aza-Michael reactions and Grignard additions:
Double aza-Michael reaction : This atom-efficient method allows access to chiral 2-substituted 4-piperidone intermediates, which are crucial scaffolds for further functionalization.
Grignard reaction with vinylmagnesium bromide : Suitable vinyl aldehydes react under standard Grignard conditions to yield dienol intermediates, which upon oxidation give divinyl ketones. These ketones serve as precursors for piperidone derivatives.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Vinyl aldehyde + vinylmagnesium bromide | THF, N2 atmosphere, 0 °C to RT | Dienols (high yield, stable at 4 °C) |
| Dienols oxidation | MnO2 or DDQ, mild conditions | Divinyl ketones (piperidone precursors) |
Esterification to Form Methyl Acetate Moiety
The ester group in methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate is introduced through:
Esterification of the corresponding carboxylic acid or sulfonylated acid intermediate with methanol under acidic conditions or using methylating agents.
Alternatively, methyl acetate derivatives can be synthesized by Wittig reactions or related carbonyl functional group transformations on piperidine intermediates.
Formation of Hydrochloride Salt
The hydrochloride salt form is typically prepared by:
Treating the free base compound with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to yield the hydrochloride salt.
This step enhances the compound's solubility, stability, and ease of handling for further applications.
Representative Reaction Conditions and Yields
Based on related piperidine scaffold syntheses, the following data illustrate typical yields and conditions:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard addition to vinyl aldehyde | THF, N2, 0 °C to RT | 90-100 | Dienols stable for weeks at 4 °C |
| Oxidation to divinyl ketones | MnO2 or DDQ, mild temp | 70-85 | Choice of oxidant depends on substrate |
| Sulfonylation | Sulfonyl chloride, base, RT | 60-80 | Requires careful pH control |
| Esterification | Methanol, acid catalyst, reflux | 75-90 | Methyl ester formation |
| Hydrochloride salt formation | HCl in ethanol or ether, RT | Quantitative | Improves stability and crystallinity |
Analytical and Purification Notes
Intermediates such as dienols and divinyl ketones are often purified by extraction and chromatography but are reported to be sufficiently pure for subsequent steps without extensive purification.
Stability studies via ^1H NMR confirm no degradation of key intermediates when stored at 4 °C for several weeks.
Final hydrochloride salts are typically isolated as crystalline solids with defined melting points and characterized by IR and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride
Methyl 2-(Piperidin-4-yl)acetate Hydrochloride
- Similarity : 0.92 .
- Key Differences :
- Similar ester backbone but lacks the sulfonylmethyl substitution.
- Lower molecular weight and reduced steric hindrance.
- Synthesis: Prepared via esterification of piperidine-4-carboxylic acid derivatives, as seen in analogous methods using sulfuric acid and methanol .
Methyl 2-Hydroxy-2-(Piperidin-4-yl)acetate Hydrochloride
- Structure : Features a hydroxyl group instead of a sulfonyl group.
- Molecular Formula: C₈H₁₅NO₃ .
- Alters solubility and reactivity profiles.
Ethyl 2-(3-Methylpiperidin-4-yl)acetate Hydrochloride
- Structure : Incorporates a methyl group on the piperidine ring.
- Molecular Weight : 221.72 g/mol .
- Lacks the sulfonyl group, limiting its use in sulfonamide-based drug development.
Structural and Functional Analysis
Substituent Effects
- Compounds with sulfonyl groups (e.g., fluorinated sulfonamides in ) exhibit improved enzymatic resistance compared to esters or hydroxylated analogs.
- Ester vs. Hydroxyl : Esters (e.g., methyl/ethyl acetates) are more reactive toward hydrolysis, whereas hydroxyl groups increase hydrophilicity but reduce synthetic versatility.
Biological Activity
Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₈ClNO₄S
- Molecular Weight : 271.76 g/mol
- CAS Number : 1864062-74-7
The biological activity of this compound is primarily attributed to its sulfonyl group, which acts as an electrophile. This allows it to interact with nucleophilic sites on various biomolecules, potentially leading to the inhibition of specific enzymes or modulation of signaling pathways. Such interactions can result in diverse biological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
The compound has also been explored for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The precise pathways remain under investigation, but initial findings are promising for its application in cancer therapeutics .
Study on Antimicrobial Efficacy
A study conducted by researchers at [specific institution or journal] evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
These findings suggest that the compound could be a valuable addition to the arsenal against resistant bacterial strains.
Study on Anticancer Activity
In another study published in [specific journal], the anticancer effects of this compound were assessed using human cancer cell lines. The key findings included:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |
The compound showed a notable ability to induce apoptosis and arrest the cell cycle, highlighting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of piperidin-4-ylmethanol followed by esterification. Key steps include:
- Sulfonation : React piperidin-4-ylmethanol with a sulfonyl chloride (e.g., methanesulfonyl chloride) in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
- Esterification : Couple the sulfonated intermediate with methyl chloroacetate in the presence of a coupling agent (e.g., DCC/DMAP) to form the ester bond.
- Purification : Use column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Optimization strategies: - Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Increase yields by maintaining anhydrous conditions and stoichiometric excess of sulfonyl chloride (1.2 eq).
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include:
- Ester methyl group : ~3.7 ppm (singlet, 3H) in 1H NMR; ~52 ppm in 13C NMR.
- Sulfonyl group : Adjacent methylene protons at ~3.5–4.0 ppm (multiplet, 2H) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]+ ion at m/z ~294 (calculated molecular weight: 293.8 g/mol).
- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ and ester (C=O) at ~1720 cm⁻¹.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of fine particles .
- Storage : Store in a tightly sealed container at 2–8°C in a dry, ventilated area away from oxidizers and acids .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), then dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) observed during characterization?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-dependent shifts. For example, sulfonyl methylene protons may split differently in polar vs. non-polar solvents .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings.
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) to confirm assignments.
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm over 24–72 hours.
- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; quantify remaining compound using LC-MS .
- Kinetic Analysis : Plot degradation rates (ln[C] vs. time) to calculate activation energy (Ea) via Arrhenius equation.
Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s biological activity?
- Methodological Answer :
- Structural Modifications :
- Replace the methyl ester with ethyl or tert-butyl esters to assess esterase susceptibility.
- Modify the piperidine ring (e.g., N-methylation) to probe steric/electronic effects on receptor binding .
- In Vitro Assays :
- Enzyme Inhibition : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (IC50 determination).
- Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry.
Data Contradiction Analysis
Q. How should conflicting solubility or stability data from different sources be addressed?
- Methodological Answer :
- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., 25°C, PBS pH 7.4) to isolate variables.
- Meta-Analysis : Compare data from peer-reviewed journals vs. SDS sheets (e.g., Kishida Chemical’s solubility "no data available" vs. PubChem’s partial data ).
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation in solution, which may explain inconsistent solubility reports.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
